![molecular formula C16H18F3N3O2S B4817121 N-{3-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propyl}benzenesulfonamide](/img/structure/B4817121.png)
N-{3-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propyl}benzenesulfonamide
Descripción general
Descripción
N-{3-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propyl}benzenesulfonamide is a synthetic organic compound belonging to the class of sulfonamides. These compounds are characterized by the presence of a sulfonamide group connected to an aromatic ring. The presence of a trifluoromethyl group and a cyclopropyl moiety within the molecule imparts unique chemical and biological properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-{3-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propyl}benzenesulfonamide typically involves a multi-step synthetic route:
Formation of the pyrazole ring: : Cyclization of a suitable precursor under acidic or basic conditions to form the pyrazole core.
Introduction of the trifluoromethyl group: : Via nucleophilic substitution reactions using trifluoromethylating agents such as trifluoromethyl sulfonic anhydride.
Cyclopropylation: : Addition of a cyclopropyl group through cyclopropanation reactions.
Propyl chain extension: : Utilizing alkylation reactions.
Sulfonamide formation: : Treating the intermediate with a sulfonyl chloride under basic conditions to yield the final product.
Industrial Production Methods
Industrial production may scale up these reactions using batch or continuous flow processes. Key considerations include optimizing reaction conditions for high yield and purity, as well as ensuring safety and cost-effectiveness.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: : N-{3-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propyl}benzenesulfonamide can undergo oxidation reactions, often facilitated by reagents like hydrogen peroxide or peracids.
Reduction: : The compound can be reduced using agents such as lithium aluminium hydride or sodium borohydride.
Substitution: : Electrophilic aromatic substitution reactions, where functional groups on the aromatic ring are substituted under acidic or basic conditions.
Common Reagents and Conditions
Oxidizing agents: : Hydrogen peroxide, peracids.
Reducing agents: : Lithium aluminium hydride, sodium borohydride.
Substitution reagents: : Sulfonyl chlorides, alkyl halides.
Major Products
The reactions often yield derivatives with modified functional groups, enabling the exploration of structure-activity relationships in scientific research.
Aplicaciones Científicas De Investigación
N-{3-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propyl}benzenesulfonamide has wide-ranging applications:
Chemistry: : As a building block for more complex molecules, providing insights into reaction mechanisms and new synthetic pathways.
Biology: : Investigated for its potential in modulating biological pathways due to its unique structure.
Medicine: : Explored for its therapeutic potential, especially as an inhibitor of specific enzymes or receptors.
Industry: : Used in the development of agrochemicals, materials science, and as an intermediate in pharmaceuticals.
Mecanismo De Acción
The compound's mechanism of action involves its interaction with specific molecular targets such as enzymes or receptors. It can inhibit or activate these targets, thereby affecting cellular pathways. Its trifluoromethyl group enhances its metabolic stability and ability to interact with hydrophobic pockets within proteins.
Comparación Con Compuestos Similares
N-{3-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propyl}benzenesulfonamide is compared with similar sulfonamides and pyrazoles:
N-{3-[5-cyclopropyl-1H-pyrazol-1-yl]propyl}benzenesulfonamide: : Lacks the trifluoromethyl group, resulting in different biological activity.
N-{3-[3-(trifluoromethyl)-1H-pyrazol-1-yl]propyl}benzenesulfonamide: : Lacks the cyclopropyl group, affecting its hydrophobic interactions and overall activity.
N-{3-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]ethyl}benzenesulfonamide: : Shorter alkyl chain, impacting its flexibility and binding affinity.
These comparisons highlight the importance of each functional group in contributing to the compound’s unique chemical and biological properties.
Propiedades
IUPAC Name |
N-[3-[5-cyclopropyl-3-(trifluoromethyl)pyrazol-1-yl]propyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18F3N3O2S/c17-16(18,19)15-11-14(12-7-8-12)22(21-15)10-4-9-20-25(23,24)13-5-2-1-3-6-13/h1-3,5-6,11-12,20H,4,7-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRXDYNQAIGEXJA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC(=NN2CCCNS(=O)(=O)C3=CC=CC=C3)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18F3N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


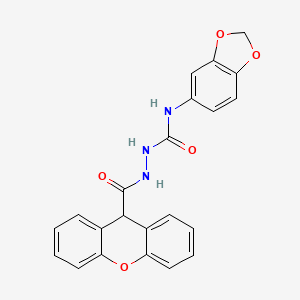
![1-[3-ACETYL-1-(3-CHLOROPHENYL)-5-METHYL-1H-PYRAZOL-4-YL]ETHAN-1-ONE](/img/structure/B4817045.png)
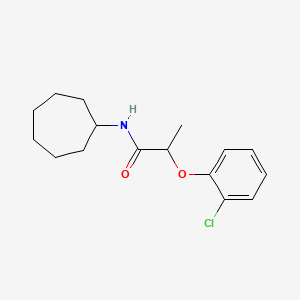
![N-({[4-(1-azepanylsulfonyl)phenyl]amino}carbonothioyl)-4-nitrobenzamide](/img/structure/B4817057.png)
![N-[(4-acetylphenyl)carbamothioyl]pentanamide](/img/structure/B4817065.png)
![2-[4-[4-ethoxy-3-(hydroxymethyl)benzyl]-1-(3-thienylmethyl)-2-piperazinyl]ethanol](/img/structure/B4817074.png)
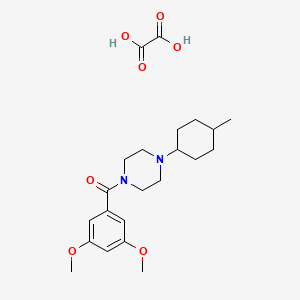
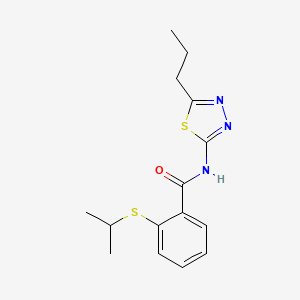
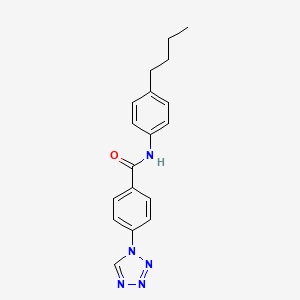
![1-(3,5-DIMETHYLPHENYL)-2-(4-METHYLPHENYL)-5,6-DIPHENYL-1H-[1,3]DIAZOLO[1,2-A]IMIDAZOLE](/img/structure/B4817116.png)
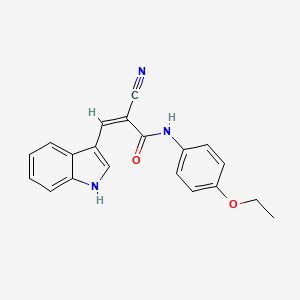
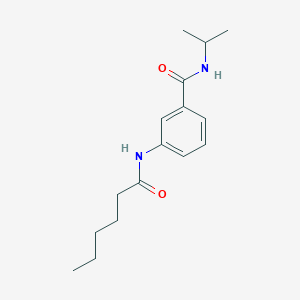
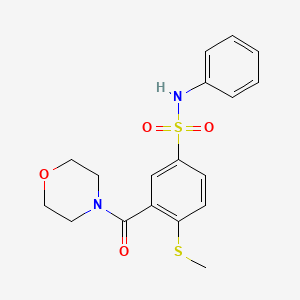
![phenyl 4-{[(N-2-furoylglycyl)oxy]methyl}benzoate](/img/structure/B4817134.png)
